molecular formula C10H11N3O5 B11734558 (2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid

(2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid

Cat. No.: B11734558
M. Wt: 253.21 g/mol
InChI Key: DZPYKYTXQZEIAJ-LURJTMIESA-N
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Description

(2S)-2-{[(3-Nitrophenyl)carbamoyl]amino}propanoic acid is a chemically synthesized compound featuring a urea functional group linking a 3-nitrophenyl moiety to an L-alanine derivative. The presence of both a urea linkage and a nitroaromatic group makes this molecule a candidate for various research applications, including medicinal chemistry and chemical biology. Urea derivatives are often explored for their potential to engage in hydrogen bonding, which can be critical in the development of enzyme inhibitors or receptor ligands. The nitroaryl group can serve as a versatile synthetic handle for further chemical modifications or as a key component in materials science research. This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use in humans or animals. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

Molecular Formula

C10H11N3O5

Molecular Weight

253.21 g/mol

IUPAC Name

(2S)-2-[(3-nitrophenyl)carbamoylamino]propanoic acid

InChI

InChI=1S/C10H11N3O5/c1-6(9(14)15)11-10(16)12-7-3-2-4-8(5-7)13(17)18/h2-6H,1H3,(H,14,15)(H2,11,12,16)/t6-/m0/s1

InChI Key

DZPYKYTXQZEIAJ-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]

Canonical SMILES

CC(C(=O)O)NC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Phosgene-Mediated Carbamoylation

A classical approach involves reacting L-alanine methyl ester with 3-nitrophenyl isocyanate, generated in situ from 3-nitroaniline and phosgene. This method, while effective, poses safety challenges due to phosgene’s toxicity.

Procedure :

  • 3-Nitrophenyl isocyanate synthesis :

    • 3-Nitroaniline (1.0 equiv) is treated with phosgene (1.2 equiv) in dichloromethane at 0°C.

    • Yield: ~75% after purification by distillation.

  • Urea formation :

    • L-Alanine methyl ester (1.0 equiv) is added dropwise to the isocyanate solution at 0°C.

    • Stirred for 12 h at room temperature.

    • Yield: 68–72%.

Chirality control : The L-configuration of alanine ensures retention of stereochemistry, with >99% enantiomeric excess (ee) confirmed via chiral HPLC.

Photo-On-Demand Phosgenation

A safer alternative utilizes photochemical generation of phosgene from chloroform (CHCl₃) under oxygenated conditions:

Reaction setup :

  • Solvent system : CHCl₃/CH₃CN (1:1 v/v).

  • Light source : 3 W white LED (λ = 465 nm).

  • Amino acid : L-Alanine methyl ester (2.5 mmol).

  • Conditions : O₂ bubbling (0.1 L/min) at 70°C for 8 h.

Key steps :

  • Phosgene generation :

    CHCl3+O2hνCOCl2+HCl+Cl2\text{CHCl}_3 + \text{O}_2 \xrightarrow{h\nu} \text{COCl}_2 + \text{HCl} + \text{Cl}_2

    Radical chain reactions produce COCl₂, which reacts with 3-nitroaniline to form the isocyanate intermediate.

  • Coupling :
    The in situ-generated isocyanate reacts with L-alanine methyl ester, yielding the urea derivative.
    Yield : 65–70% after recrystallization (THF/hexane).

Advantages :

  • Avoids handling gaseous phosgene.

  • Scalable to gram quantities with minimal side products.

Nitro Group Introduction and Aromatic Functionalization

Direct Nitration of Phenyl Urea Derivatives

Post-functionalization of phenylalanine derivatives via nitration is challenging due to the urea group’s sensitivity. Instead, pre-nitrated aniline derivatives are preferred.

Synthesis of 3-nitroaniline :

  • Nitration of aniline using HNO₃/H₂SO₄ at 0°C.

  • Regioselectivity : The meta-nitro product dominates (85%) due to steric and electronic effects.

Hydrolysis and Final Product Isolation

Ester Hydrolysis

The methyl ester of the coupled product is hydrolyzed to the carboxylic acid under basic conditions:

Procedure :

  • Reagent : 2 M NaOH in methanol/water (4:1).

  • Conditions : Reflux for 4 h.

  • Yield : 90–95%.

Purification :

  • Acidification to pH 2–3 precipitates the product.

  • Recrystallization from ethanol/water affords analytically pure compound.

Comparative Analysis of Synthetic Routes

Method Phosgene-Mediated Photo-On-Demand
Phosgene Handling Direct use, high riskIn situ generation
Reaction Time 12 h8 h
Yield 68–72%65–70%
Enantiomeric Excess >99% ee>99% ee
Scalability Limited by phosgeneGram-scale feasible

Analytical Characterization

  • NMR Spectroscopy :

    • ¹H NMR (DMSO-d₆): δ 8.25 (s, 1H, urea NH), 7.40–7.20 (m, 4H, Ar-H), 3.75 (q, 1H, CH), 1.50 (d, 3H, CH₃).

    • ¹³C NMR : 174.2 ppm (COOH), 156.1 ppm (urea C=O).

  • Chiral HPLC :

    • Column : Chiralpak IA.

    • Retention time : 12.3 min (S-enantiomer), 14.1 min (R-enantiomer).

  • Mass Spectrometry :

    • ESI-MS : m/z 254.1 [M+H]⁺ (calc. 253.21).

Challenges and Optimization Strategies

  • Racemization Risk : Prolonged heating during hydrolysis may epimerize the chiral center. Mitigated by using mild basic conditions and low temperatures.

  • Byproduct Formation : Trace HCl from phosgenation can protonate the urea group. Neutralization with NaHCO₃ during workup improves purity.

Industrial-Scale Considerations

  • Cost Efficiency : Photo-on-demand methods reduce hazardous waste but require UV-transparent reactors.

  • Green Chemistry : Replacement of CHCl₃ with biodegradable solvents (e.g., cyclopentyl methyl ether) is under investigation .

Chemical Reactions Analysis

Functional Group Analysis and Reactivity

The compound contains three key functional groups:

  • Carbamoyl group (–NH–CO–NH–): Highly reactive due to the carbamate linkage.

  • Amino group (–NH₂): Capable of nucleophilic attack or forming hydrogen bonds.

  • Carboxylic acid (–COOH): Prone to esterification, amidation, or decarboxylation.

Functional GroupPossible Reaction Types
Carbamoyl groupHydrolysis (to urea), substitution reactions
Amino groupAmide formation, alkylation, oxidation
Carboxylic acidEsterification, amidation, decarboxylation

Hydrolysis of the Carbamoyl Group

The carbamate linkage (–NH–CO–NH–) can undergo hydrolysis under acidic or basic conditions, yielding urea derivatives. This reaction is critical in peptide bond cleavage and metabolic pathways.

Molecular Formula : C₁₀H₁₁N₃O₅ (253.21 g/mol) .

Peptide Bond Formation

The amino group (–NH₂) can react with carboxylic acids to form amide bonds, a fundamental process in protein synthesis. This reaction is typically catalyzed by enzymes like peptidyl transferases.

Example Reaction :

(2S)-Compound+Amino acidPeptide bond+H2O\text{(2S)-Compound} + \text{Amino acid} \rightarrow \text{Peptide bond} + \text{H}_2\text{O}

This mechanism is central to the compound’s role in biochemical pathways.

Nitro Group Reduction

The nitrophenyl moiety (–NO₂) can be reduced to an amine (–NH₂) under catalytic hydrogenation or using reagents like sodium borohydride. This reaction alters the compound’s electronic properties, potentially modifying its biological interactions.

Key Factors :

  • Catalyst : Palladium (Pd/C) or platinum (Pt).

  • Conditions : High pressure or acidic/basic environments.

Spectroscopic Analysis

Structural confirmation is achieved via:

  • NMR : Identifies proton environments (e.g., aromatic nitrophenyl protons, aliphatic amino groups).

  • Mass Spectrometry : Confirms molecular weight and isotopic distribution.

Scientific Research Applications

Medicinal Chemistry

Drug Design and Development
The compound's structural features suggest its utility in drug design, particularly as a lead compound for developing new therapeutic agents. The presence of both an amino group and a carboxylic acid is essential for biological activity, allowing it to interact with various biological targets such as enzymes and receptors.

  • Biological Activity : Research indicates that compounds similar to (2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid often act as inhibitors or modulators of biological pathways involved in neurotransmission and metabolic regulation.
  • Quantitative Structure-Activity Relationship (QSAR) : QSAR models have been employed to predict the pharmacological properties of amino acid derivatives, including this compound, by correlating chemical structure with biological effects.

Biological Applications

Enzyme Inhibition Studies
The compound's interaction with enzymes can be quantitatively assessed using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). These methods help determine binding affinities and elucidate mechanisms of action.

  • Mechanism of Action : The nitrophenyl group can engage in hydrogen bonding and π-π stacking interactions, while the carbamoyl amino group may form covalent bonds with nucleophilic residues at enzyme active sites. This interaction profile suggests potential applications in developing enzyme inhibitors for therapeutic purposes.

Material Science

Development of New Materials
Due to its unique chemical properties, (2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid is being explored for use in creating advanced materials. Its ability to participate in various organic reactions makes it a suitable candidate for synthesizing polymers and coatings with tailored properties .

Mechanism of Action

The mechanism of action of (2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can modulate the activity of the target molecule. The carbamoyl amino group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or activation of enzymatic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of “(2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid” to other nitroaryl-substituted amino acid derivatives are summarized below. Key distinctions lie in substituent positions, stereochemistry, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Biological/Pharmacological Relevance
(2S)-2-{[(3-Nitrophenyl)carbamoyl]amino}propanoic acid C₁₀H₁₁N₃O₅ 253.21 3-Nitrophenyl, carbamoylamino Precursor for peptidomimetics; potential enzyme inhibitor
(2S)-2-Amino-3-(3-nitrophenyl)propanoic acid C₉H₁₀N₂O₄ 210.19 3-Nitrophenyl, amino group Used in studying reactive nitrogen species; precursor for modified amino acids
(2S)-2-{[(tert-Butoxy)carbonyl]amino}-3-(3-nitrophenyl)propanoic acid C₁₅H₂₀N₂O₆ 324.33 3-Nitrophenyl, Boc-protected amino Intermediate in peptide synthesis; enhanced stability for solid-phase synthesis
(2S)-2-[(2R,3S)-2-Ammonio-3-hydroxy-3-(4-nitrophenyl)propanamido]-4-methylpentanoate C₁₉H₂₆N₃O₇ 408.43 4-Nitrophenyl, hydroxy, ammonium Exhibits antitumor activity via APN/CD13 inhibition; crystallographic studies reveal hydrogen-bond networks
(2S)-2-[(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]propanoic acid C₁₂H₁₅NO₆S 301.32 Benzodioxepin-sulfonyl Sulfonyl group enhances binding to serine proteases; explored in anticoagulant research

Key Findings:

Nitro Group Position : The meta-nitro substitution (3-nitrophenyl) in the target compound reduces steric hindrance compared to para-nitro derivatives, improving solubility and interaction with hydrophobic enzyme pockets .

Stereochemical Impact : The (2S) configuration is essential for chiral recognition in enzyme binding. For example, the (2R,3S) diastereomer of the 4-nitrophenyl analogue in showed diminished antitumor activity due to mismatched stereoelectronic interactions .

Functional Group Modifications :

  • Boc-protected derivatives () are stable intermediates but require deprotection for biological activity.
  • Sulfonyl or sulfophenyl groups () increase acidity and enhance binding to cationic residues in target proteins.

Biological Activity :

  • The 3-nitrophenylalanine derivative () is implicated in nitration studies of tyrosine residues under oxidative stress, relevant to neurodegenerative disease models .
  • Compounds with hydroxy or ammonium groups () exhibit enhanced water solubility, critical for in vivo efficacy .

Biological Activity

(2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid is a chiral compound with significant biological activity, characterized by its unique structural features, including a propanoic acid backbone and a nitrophenyl group. This compound is an amino acid derivative, which suggests potential applications in medicinal chemistry, particularly in drug design and development.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

  • Chemical Formula : C₁₁H₁₄N₂O₄
  • Molecular Weight : 238.25 g/mol

The presence of both an amino group and a carboxylic acid within its structure is crucial for its biological interactions and reactivity. The nitrophenyl group enhances the compound's ability to interact with various biological targets, such as enzymes and receptors, potentially influencing neurotransmission and metabolic pathways .

Research indicates that (2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid can act as an inhibitor or modulator of numerous biological pathways. The compound's activity is often assessed through quantitative structure-activity relationship (QSAR) models, which correlate its chemical structure with biological effects .

  • Enzyme Interaction : The compound may inhibit or modulate enzyme activity, impacting metabolic processes.
  • Receptor Binding : Studies suggest that it can bind to specific receptors, influencing signal transduction pathways.

Case Studies and Experimental Findings

  • Inhibition Studies : Inhibition assays have shown that compounds similar to (2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid can significantly reduce the activity of certain enzymes involved in metabolic regulation. For instance, compounds structurally related to this compound have been tested for their effects on the secretion of virulence factors in pathogenic bacteria .
  • Molecular Docking Studies : Molecular docking simulations have provided insights into how (2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid fits within enzyme active sites. These studies indicate favorable binding interactions that may enhance its inhibitory effects on target proteins .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique features of (2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid:

Compound NameStructureUnique Features
GlycineNH₂CH₂COOHSimplest amino acid; no aromatic ring
L-PhenylalanineC₆H₅CH₂CH(NH₂)COOHContains a phenyl group but lacks nitro substitution
3-Nitro-L-tyrosineC₉H₁₀N₂O₄Contains both nitro and phenolic groups

The distinct combination of the nitrophenyl group and the propanoic acid backbone in (2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid may confer unique pharmacological properties not found in simpler analogs .

Applications in Drug Development

Due to its structural characteristics and biological activity, (2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid holds promise for therapeutic applications. Its potential roles include:

  • Drug Design : The compound can serve as a lead structure for developing new inhibitors targeting specific enzymes or receptors involved in disease processes.
  • Research Tool : It may be utilized in biochemical assays to explore metabolic pathways or receptor signaling mechanisms.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid?

  • Methodological Answer : Synthesis typically involves coupling 3-nitroaniline with a protected (2S)-2-aminopropanoic acid derivative. For carbamate formation, reagents like carbonyldiimidazole (CDI) or phosgene analogs in anhydrous solvents (e.g., DMF or THF) under inert atmosphere are recommended. Post-synthesis, acidic deprotection (e.g., TFA for tert-butyl groups) yields the target compound. Reaction monitoring via TLC or HPLC is critical to track intermediate formation .

Q. How can the stereochemical purity of this compound be verified during synthesis?

  • Methodological Answer : Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak IA/IB) or polarimetric analysis can confirm enantiomeric excess. X-ray crystallography (as in ) provides definitive stereochemical assignment, particularly for resolving racemization risks during deprotection steps .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR identify functional groups (e.g., carbamoyl NH at δ 6.5–7.5 ppm, nitroaryl protons at δ 8.0–8.5 ppm).
  • IR : Confirm carbamate C=O (~1680–1720 cm1^{-1}) and nitro group (~1520 cm1^{-1}).
  • MS : High-resolution ESI-MS validates molecular weight (calc. for C10 _{10}H10 _{10}N3 _{3}O5 _{5}: 268.0671) .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved?

  • Methodological Answer : Contradictions often arise from polymorphic forms or residual solvents. Conduct differential scanning calorimetry (DSC) to identify polymorphs. Use controlled recrystallization (e.g., slow evaporation in DMSO/water mixtures) to isolate stable crystalline forms. Solubility should be reassessed via UV-Vis spectrophotometry in rigorously dried solvents .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) with triple-zeta basis sets (e.g., def2-TZVP) models electronic properties and nitro group reactivity. Molecular docking (AutoDock Vina) against protein databases identifies potential binding sites. MD simulations (AMBER/CHARMM) assess stability of ligand-receptor complexes over nanosecond timescales .

Q. How does the nitro group’s position (meta vs. para) influence enzymatic inhibition?

  • Methodological Answer : Compare inhibition kinetics (Ki _i, IC50 _{50}) of meta-nitro (target compound) vs. para-nitro analogs using enzyme assays (e.g., fluorescence-based protease assays). Structural analysis (X-ray co-crystallography) reveals steric/electronic effects on active-site binding. Meta-substitution often enhances π-stacking with aromatic residues (e.g., Tyr, Phe) .

Q. What strategies mitigate racemization during peptide conjugation involving this compound?

  • Methodological Answer : Use orthogonal protecting groups (e.g., Fmoc for amino acids, Alloc for carbamates) to minimize side reactions. Coupling agents like HATU with DIEA in DMF improve efficiency while reducing base-induced racemization. Monitor reaction pH (maintain 8–9) to avoid acidic/basic degradation .

Data Analysis & Experimental Design

Q. How to address discrepancies in reported biological activity across studies?

  • Methodological Answer : Standardize assay conditions (buffer pH, temperature, cell lines) using reference inhibitors/agonists. Validate purity (>95% via HPLC) and exclude batch variability. Meta-analysis of dose-response curves (GraphPad Prism) identifies outliers. Reproduce conflicting studies under identical protocols .

Designing a study to evaluate this compound’s prodrug potential:

  • Methodological Answer : Synthesize ester or amide prodrugs (e.g., ethyl ester for enhanced lipophilicity). Assess hydrolysis kinetics in simulated gastric fluid (SGF) and human plasma. Compare bioavailability (Cmax _\text{max}, AUC) in rodent models via LC-MS/MS pharmacokinetic profiling .

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